

# Spectroscopic Profile of 2,2-Dimethyl-3-pentanol: A Technical Guide

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## Compound of Interest

Compound Name: 2,2-Dimethyl-3-pentanol

Cat. No.: B1582833

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethyl-3-pentanol** (CAS No. 3970-62-5), a key chemical intermediate. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **2,2-Dimethyl-3-pentanol**.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.19	d	3.0	H-3 (CH-OH)
1.55	m	H-4 (CH <sub>2</sub> )	
0.91	s	C(CH <sub>3</sub> ) <sub>3</sub>	
0.88	t	7.0	CH <sub>2</sub> CH <sub>3</sub>

Note: The hydroxyl proton (OH) signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
80.5	C-3 (CH-OH)
34.8	C-2 (C(CH <sub>3</sub> ) <sub>3</sub> )
25.9	C-2 (CH <sub>3</sub> ) <sub>3</sub>
23.9	C-4 (CH <sub>2</sub> )
10.4	C-5 (CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Frequency (cm <sup>-1</sup> )	Assignment
3400 (broad)	O-H stretch
2960-2870	C-H stretch (alkane)
1470	C-H bend (CH <sub>2</sub> )
1370	C-H bend (t-butyl)
1080	C-O stretch

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
116	< 1	[M] <sup>+</sup> (Molecular Ion)
101	15	[M - CH <sub>3</sub> ] <sup>+</sup>
87	100	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (α-cleavage)
59	80	[C <sub>4</sub> H <sub>11</sub> ] <sup>+</sup> (t-butyl cation) or [CH(OH)CH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
57	95	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
41	60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2,2-Dimethyl-3-pentanol** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) was prepared in a standard 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a high-resolution NMR spectrometer. For <sup>1</sup>H NMR, the spectral width was set to encompass all proton signals, and the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For <sup>13</sup>C NMR, a proton-decoupled spectrum was obtained to simplify the signals to single lines for each unique carbon atom.

### Infrared (IR) Spectroscopy

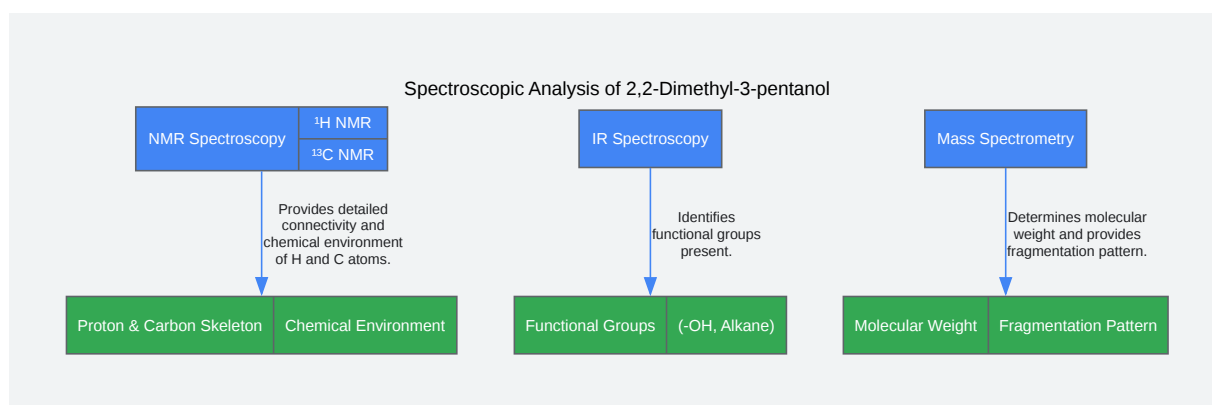
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **2,2-Dimethyl-3-pentanol** was placed directly onto the ATR crystal. The spectrum was recorded over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

### Mass Spectrometry (MS)

The mass spectrum was acquired on a mass spectrometer using electron ionization (EI). The sample was introduced into the ion source, where it was vaporized and bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualizations

The following diagram illustrates the relationship between the spectroscopic methods and the structural information they provide for **2,2-Dimethyl-3-pentanol**.



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Spectroscopic techniques and the structural information they provide.

This document serves as a foundational reference for the spectroscopic properties of **2,2-Dimethyl-3-pentanol**. For further inquiries or specific applications, please refer to the cited literature or contact our technical support team.

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